molecular formula C20H16Cl2N2O3S B14937122 N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

Cat. No.: B14937122
M. Wt: 435.3 g/mol
InChI Key: HOBWIDXOHSSCHB-INIZCTEOSA-N
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Description

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a dichlorophenyl group, and a phenylalanine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving 2,6-dichlorobenzaldehyde and thiourea under acidic conditions. The resulting thiazole intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

The final step involves coupling the acetylated thiazole intermediate with L-phenylalanine. This coupling reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted dichlorophenyl derivatives

Scientific Research Applications

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The thiazole ring and dichlorophenyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-tyrosine
  • N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan
  • N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-histidine

Uniqueness

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylalanine moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H16Cl2N2O3S/c21-14-7-4-8-15(22)18(14)19-23-13(11-28-19)10-17(25)24-16(20(26)27)9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2,(H,24,25)(H,26,27)/t16-/m0/s1

InChI Key

HOBWIDXOHSSCHB-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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